Chemical structure and molecular weight of 3-Amino-2-chloro-3-oxopropionic acid
Chemical structure and molecular weight of 3-Amino-2-chloro-3-oxopropionic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 3-Amino-2-chloro-3-oxopropionic acid, a compound of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from authoritative databases and provides expert insights based on the known properties and reactivity of structurally similar compounds.
Chemical Identity and Molecular Structure
3-Amino-2-chloro-3-oxopropionic acid is a halogenated amino acid derivative. Its structure features a three-carbon propionic acid backbone with an amino group and a chlorine atom, as well as a carboxylic acid and an amide functional group.
The IUPAC name for this compound is 3-amino-2-chloro-3-oxopropanoic acid .[1] It is also known by other synonyms such as 2-Chloro-3-hydroxy-3-iminopropanoic acid.[1]
Molecular Formula: C₃H₄ClNO₃[1]
Molecular Weight: 137.52 g/mol [1]
CAS Number: 71501-30-9[1]
Below is a 2D representation of the chemical structure of 3-Amino-2-chloro-3-oxopropionic acid.
Caption: Logical relationship of functional groups and potential reactivity.
Potential Applications in Research and Drug Development
While specific applications for 3-Amino-2-chloro-3-oxopropionic acid are not well-documented, its structural motifs suggest several areas of potential utility for researchers and drug development professionals.
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Synthetic Intermediate: Its multiple functional groups make it a potentially versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.
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Enzyme Inhibition: Halogenated amino acids are known to act as enzyme inhibitors. The structural similarity of this compound to natural amino acids could allow it to interact with the active sites of enzymes involved in amino acid metabolism.
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Pharmacophore Scaffolding: The molecule could serve as a scaffold for the development of novel therapeutic agents. The chlorine atom provides a site for further chemical modification to explore structure-activity relationships. For instance, derivatives of the related compound, beta-chloro-D-alanine, have been investigated for their antibacterial properties.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Amino-2-chloro-3-oxopropionic acid. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on the safety profiles of structurally related compounds such as 3-chloropropionic acid and other halogenated organic acids.
5.1. Hazard Identification
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Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.
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Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns.
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Eye Damage/Irritation: Likely to cause serious eye irritation or damage.
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Respiratory Sensitization: May cause respiratory irritation.
5.2. Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
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Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator.
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Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
5.3. First Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5.4. Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
As there are no widely published experimental protocols featuring 3-Amino-2-chloro-3-oxopropionic acid, the following are generalized, hypothetical workflows that a researcher might adapt.
General Protocol for Nucleophilic Substitution
This protocol describes a general procedure for reacting 3-Amino-2-chloro-3-oxopropionic acid with a generic nucleophile.
Objective: To displace the chlorine atom with a nucleophile to synthesize a new derivative.
Materials:
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3-Amino-2-chloro-3-oxopropionic acid
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Nucleophile (e.g., an amine, thiol, or alcohol)
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Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
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Non-nucleophilic base (e.g., diisopropylethylamine, if necessary)
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Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
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In a clean, dry reaction vessel under an inert atmosphere, dissolve 3-Amino-2-chloro-3-oxopropionic acid (1 equivalent) in the chosen anhydrous solvent.
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If the nucleophile is an amine or thiol salt, or if the reaction requires basic conditions, add the non-nucleophilic base (1.1 equivalents).
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Add the nucleophile (1.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction with water or a suitable buffer.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
